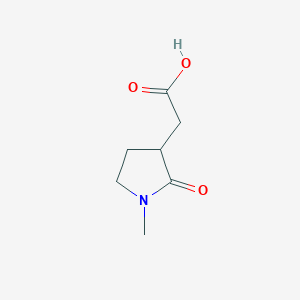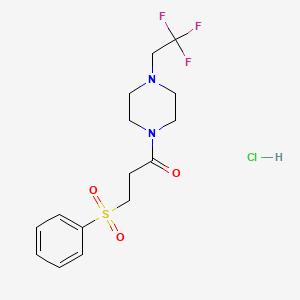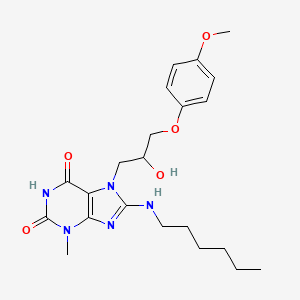
8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H31N5O5 and its molecular weight is 445.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic synthesis techniques:
The initial stage might involve preparing the purine nucleus through a condensation reaction between 6-chloropurine and hexylamine, followed by N-alkylation.
The intermediate is then modified through reaction with 2-hydroxy-3-(4-methoxyphenoxy)propanol under controlled conditions to introduce the desired substituents.
Typical reaction conditions involve solvents like DMF (dimethylformamide) and temperatures ranging from room temperature to 100°C.
Industrial Production Methods:
Industrially, large-scale production might involve optimizing the aforementioned laboratory conditions to achieve higher yields and purity.
Use of automated reactors and continuous flow systems could be employed to ensure consistent product quality.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group can be converted into ketones or aldehydes using agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction can occur at the double bonds or substituents using reagents like NaBH4 (Sodium borohydride).
Substitution: Nucleophilic substitution at the purine ring can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: PCC, CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Strong nucleophiles like NH3 or R-OH under basic conditions.
Major Products Formed:
Oxidation leads to carbonyl derivatives.
Reduction yields alcohols or alkanes.
Substitution varies based on the nucleophile used, resulting in a variety of derivatives.
科学研究应用
Chemistry: It serves as a valuable intermediate in synthesizing complex molecules. Its structural framework provides a basis for creating analogs with potential activity.
Biology: Studies explore its potential as a biochemical modulator. Its interaction with enzymes or receptors offers insights into its use as a molecular probe.
Medicine: This compound's structure hints at potential antiviral, anticancer, or anti-inflammatory activities. Purine derivatives are well-known for their pharmacological properties.
Industry: It might be used in materials science for developing novel polymers or as a catalyst in organic reactions.
作用机制
Effects and Molecular Targets:
The compound likely exerts its effects by binding to specific molecular targets like enzymes or receptors, altering their activity.
Its structure allows it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing biological pathways.
Pathways Involved:
It may interfere with nucleotide synthesis, DNA replication, or signal transduction pathways, depending on its specific binding affinity and selectivity.
相似化合物的比较
Caffeine (1,3,7-Trimethylxanthine), another purine derivative, has stimulant properties.
Theobromine (3,7-Dimethylxanthine), found in chocolate, exhibits mild stimulant effects.
Adenine (6-Aminopurine), a key component of DNA, is essential for biological processes.
And there you have it, a comprehensive breakdown of the compound. Whether you're delving into a laboratory synthesis or evaluating its pharmacological potential, this compound certainly brings a lot to the table. Let me know if there’s more I can dive into.
属性
IUPAC Name |
8-(hexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O5/c1-4-5-6-7-12-23-21-24-19-18(20(29)25-22(30)26(19)2)27(21)13-15(28)14-32-17-10-8-16(31-3)9-11-17/h8-11,15,28H,4-7,12-14H2,1-3H3,(H,23,24)(H,25,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXOYDBUOZLHMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2370233.png)
![4-Cyclobutyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2370234.png)

![2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370240.png)
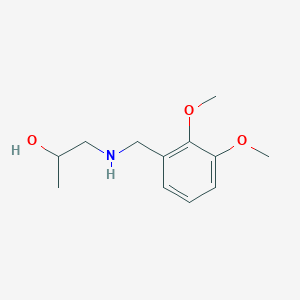
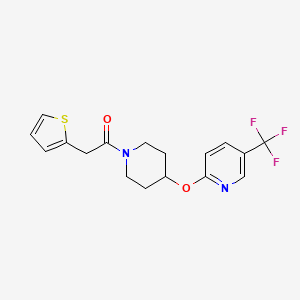

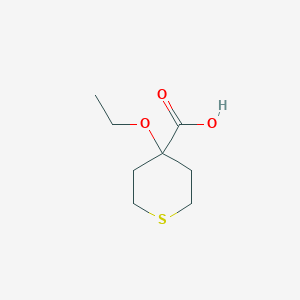
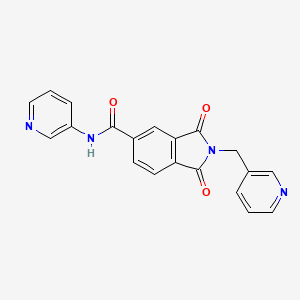
![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2370250.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(3-CHLOROPHENYL)METHOXY]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B2370251.png)
